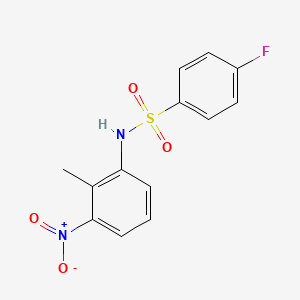

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Descripción

4-Fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para-position and an N-linked 2-methyl-3-nitrophenyl group. Its molecular formula is C₁₃H₁₀FN₂O₄S, with a molecular weight of 324.30 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group (-NO₂) at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Propiedades

IUPAC Name |

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4S/c1-9-12(3-2-4-13(9)16(17)18)15-21(19,20)11-7-5-10(14)6-8-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFOXVVSCDQDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 4-fluoro-N-(2-methyl-3-aminophenyl)benzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-fluoro-N-(2-carboxy-3-nitrophenyl)benzenesulfonamide.

Aplicaciones Científicas De Investigación

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular processes.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent-driven variations in molecular weight, melting points, and biological activity:

Key Observations :

- Melting Points : Fluorinated derivatives (e.g., compound 2m: 144–146°C) generally exhibit lower melting points than brominated analogs (e.g., 4b in : 184–186°C), likely due to reduced molecular symmetry and weaker van der Waals interactions .

- Biological Activity : Fluorine’s electronegativity enhances binding to biological targets (e.g., kinase inhibition in compound 2m), while nitro groups may improve metabolic stability but pose toxicity risks .

Structural Modifications and Pharmacological Profiles

- Thiazole and Pyrazole Hybrids : Incorporation of heterocyclic rings (e.g., thiazole in compound 5d) improves bioavailability and target selectivity. The thiazole moiety in 5d contributes to anti-inflammatory activity via LPS-induced cytokine modulation .

- Brominated Analogs : Bromine’s bulkiness (e.g., 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) enhances halogen bonding but may reduce metabolic clearance compared to fluorine .

- Methoxy vs.

Antimicrobial and Anticancer Potential

- Fluorinated sulfonamides (e.g., compound 4d in ) demonstrate moderate-to-strong antimicrobial activity against Gram-positive bacteria, attributed to fluorine’s ability to penetrate lipid bilayers .

- In anticancer studies, compound 2m () inhibits kinase activity at IC₅₀ values <1 μM, suggesting that the fluorine-nitro combination enhances target affinity via electrostatic interactions with catalytic lysine residues .

Metabolic and Toxicological Considerations

- Nitro Group Limitations: While -NO₂ improves stability, its reduction to -NH₂ in vivo (as seen in azo dye studies) may generate reactive intermediates, necessitating structural optimization for safer profiles .

- Fluorine Advantages : Fluorine’s small size and high electronegativity minimize off-target interactions, as evidenced by compound 14 (), which shows dual α2A/5-HT7 receptor affinity without hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.